1-(4-Chlorophenyl)-3-(4-(morpholine-4-carbonyl)phenyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(4-(morpholine-4-carbonyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a morpholine-4-carbonyl group attached to a phenylurea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(4-(morpholine-4-carbonyl)phenyl)urea typically involves the reaction of 4-chlorophenyl isocyanate with 4-(morpholine-4-carbonyl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(4-(morpholine-4-carbonyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions may require the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the original structure.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-(morpholine-4-carbonyl)phenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application of the compound.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(4-(morpholine-4-carbonyl)phenyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-phenylurea: Lacks the morpholine-4-carbonyl group, which may result in different chemical and biological properties.
1-(4-Methylphenyl)-3-(4-(morpholine-4-carbonyl)phenyl)urea: Contains a methyl group instead of a chlorine atom, potentially affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Properties
CAS No. |
496032-51-0 |
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Molecular Formula |
C18H18ClN3O3 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]urea |
InChI |
InChI=1S/C18H18ClN3O3/c19-14-3-7-16(8-4-14)21-18(24)20-15-5-1-13(2-6-15)17(23)22-9-11-25-12-10-22/h1-8H,9-12H2,(H2,20,21,24) |
InChI Key |
CLYRAZNPXRXMEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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